N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-sulfonamide
Overview
Description
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a biphenyl sulfonamide structure linked to a pyridazinyl group via an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps:
Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate. This can be achieved through the reaction of 4-methylphenylhydrazine with a suitable dicarbonyl compound under acidic conditions to form the pyridazinyl ring.
Ethoxy Bridge Formation: The pyridazinyl intermediate is then reacted with an ethylene glycol derivative to introduce the ethoxy bridge. This step usually requires a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Coupling with Biphenyl Sulfonamide: The final step involves the coupling of the ethoxy-bridged pyridazinyl intermediate with a biphenyl sulfonamide derivative. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated sulfonamide derivatives.
Scientific Research Applications
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The pyridazinyl group can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-[1,1’-biphenyl]-4-sulfonamide: Lacks the pyridazinyl group, resulting in different biological activity.
N-(2-{[6-(4-chlorophenyl)pyridazin-3-yl]oxy}ethyl)-[1,1’-biphenyl]-4-sulfonamide: Contains a chloro substituent instead of a methyl group, which can alter its reactivity and interaction with biological targets.
Uniqueness
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to the presence of both the pyridazinyl and biphenyl sulfonamide moieties, which confer distinct chemical and biological properties. The ethoxy bridge further enhances its versatility in various applications.
Properties
IUPAC Name |
N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-4-phenylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-19-7-9-22(10-8-19)24-15-16-25(28-27-24)31-18-17-26-32(29,30)23-13-11-21(12-14-23)20-5-3-2-4-6-20/h2-16,26H,17-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHAYCGFYQDNAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.